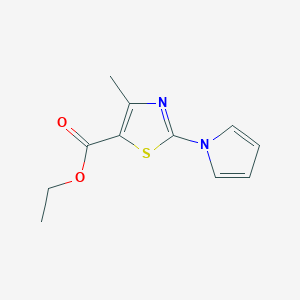

ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

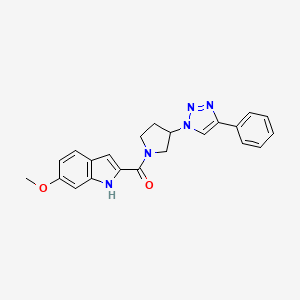

Ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate, also known as EMTPC, is a versatile and important small molecule that has been widely studied in recent years. It is a heterocyclic compound, which is composed of a thiazole and a pyrrole ring, and is widely used in a variety of scientific research applications. The compound is a useful tool for researchers due to its wide range of applications and its ability to be synthesized with relative ease. In

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Biological Evaluation

A study conducted by Bhoi et al. (2016) emphasizes the one-pot, microwave-assisted synthesis of novel derivatives using 2-aminobenzothiazole, showcasing operational simplicity and environmental friendliness. These derivatives were evaluated for antibacterial, antioxidant, and antitubercular activities against Mycobacterium tuberculosis H37RV, indicating their potential in therapeutic applications (Bhoi et al., 2016).

Anticancer Activity

Gomha et al. (2015) prepared a novel series of compounds through cyclocondensation, which were tested for their anticancer activity against colon and liver carcinoma cell lines. The study highlights the promise of 4-phenyl- and 4-(thiophen-2-yl)-substituted 1,3-thiazole derivatives in cancer therapy (Gomha et al., 2015).

Synthesis and Antimicrobial Evaluation

Research by Balkan et al. (2001) explores the synthesis of new thiazolo[4,5-d] pyrimidines and their sulfur derivatives, examining their in vitro antimicrobial activities. The study demonstrates significant inhibitory effects against Gram-positive bacteria and yeasts, suggesting their utility in antimicrobial treatments (Balkan et al., 2001).

Antimicrobial Study of Modified Derivatives

Desai et al. (2019) focus on the synthetic modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate, evaluating the antimicrobial activities of the derivatives against various bacterial and fungal strains. The study provides insights into the structure-activity relationships of these molecules (Desai et al., 2019).

Colorimetric Chemosensor for Metal Ions

Aysha et al. (2021) synthesized a new colorimetric chemosensor based on a hybrid hydrazo/azo dye system, exhibiting high sensitivity towards Co2+, Zn2+, and Cu2+ ions. This research suggests applications in environmental monitoring and metal ion detection (Aysha et al., 2021).

Phosphine-Catalyzed Annulation

A study by Zhu et al. (2003) presents a phosphine-catalyzed [4 + 2] annulation method for synthesizing highly functionalized tetrahydropyridines, indicating potential in the development of complex organic molecules (Zhu et al., 2003).

Propiedades

IUPAC Name |

ethyl 4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-3-15-10(14)9-8(2)12-11(16-9)13-6-4-5-7-13/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMFHZGFBDLDTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N2C=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-fluorobenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2834923.png)

![(Z)-13-acetyl-2-benzylidene-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2834926.png)

![6-((2-bromophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2834928.png)

![1-[3-(2-Methylpropyl)phenyl]ethan-1-one](/img/structure/B2834933.png)

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2834934.png)

![N-[cyano(cyclopropyl)methyl]-2-(3-nitrophenyl)-1H-imidazole-4-carboxamide](/img/structure/B2834937.png)